2-(2-Chloropyridin-3-YL)propan-2-amine
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Overview
Description
2-(2-Chloropyridin-3-YL)propan-2-amine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloropyridine moiety attached to a propan-2-amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-YL)propan-2-amine typically involves the reaction of 2-chloropyridine with a suitable amine under controlled conditions. One common method involves the use of a reductive amination process, where 2-chloropyridine is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(2-Chloropyridin-3-YL)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-amine: Similar structure but lacks the chlorine atom.
2-(2-Chloropyridin-3-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
2-(2-Chloropyridin-3-YL)propan-2-amine is unique due to the presence of both a chloropyridine moiety and a propan-2-amine group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1060812-09-0 |
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Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,10H2,1-2H3 |
InChI Key |
XQYIJSZLSMTHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Cl)N |
Origin of Product |
United States |
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